N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Description
N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a sulfanylacetamide moiety and a 4-acetylphenyl group.
The compound is synthesized via a condensation reaction between 4-acetylphenylamine and a triazolopyridazine-thiol intermediate. A representative method involves refluxing equimolar mixtures of precursors with triethylamine (TEA) in acetonitrile, followed by crystallization from aqueous ethanol to yield the pure product .
Properties
Molecular Formula |
C15H13N5O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H13N5O2S/c1-10(21)11-2-4-12(5-3-11)17-14(22)8-23-15-7-6-13-18-16-9-20(13)19-15/h2-7,9H,8H2,1H3,(H,17,22) |
InChI Key |
SEIXOJPTFJEHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides under basic conditions.
Acetylation: The final step involves acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Acetic anhydride, acetyl chloride, pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various acyl derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used to investigate the biological pathways and molecular targets involved in various diseases.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to inhibit certain enzymes, thereby modulating biological pathways. The sulfanyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other [1,2,4]triazolo[4,3-b]pyridazine derivatives, differing primarily in substituents on the triazolopyridazine core or the arylacetamide group. Below is a detailed comparison:
Pharmacological and Functional Insights
- Lipophilicity and Bioavailability : The acetylphenyl group in the target compound increases lipophilicity compared to analogs with polar substituents (e.g., methoxy or acetamido groups) . This property may enhance membrane permeability but reduce aqueous solubility.
- Steric Considerations : Methyl or ethoxy groups (e.g., ) reduce steric hindrance, facilitating interactions with hydrophobic binding pockets.
Research and Commercial Availability
- For example, LEAP CHEM CO., LTD. offers the dimethoxyphenyl analog , while Maybridge supplies the methyl-substituted derivative .
- Quantities available for research range from 19 mg to 28 mg, indicating exploratory use in screening studies .
Biological Activity
N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- CAS Number : 112632-96-9
This compound features a triazole ring fused with a pyridazine moiety, which is known for its diverse biological activities.
Antibacterial Activity
Research has shown that compounds containing triazole rings exhibit significant antibacterial properties. For instance, studies have demonstrated that this compound displays potent activity against various Gram-positive and Gram-negative bacteria.
| Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound could be a promising candidate for developing new antibacterial agents.
Antifungal Activity
The antifungal properties of this compound have also been investigated. It has shown effectiveness against common fungal pathogens such as Candida albicans. The following table summarizes the antifungal activity:
These results indicate that this compound has considerable potential as an antifungal therapeutic agent.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed using in vitro assays. The results demonstrated that it inhibits the production of pro-inflammatory cytokines, suggesting a mechanism similar to that of established anti-inflammatory drugs.
These findings support the hypothesis that this compound could be beneficial in treating inflammatory diseases.
The biological activities of this compound are likely attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that it may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth. Additionally, its anti-inflammatory effects may be mediated through the inhibition of signaling pathways associated with inflammation.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various derivatives of triazole compounds similar to this compound. For example:
- Study on Derivatives : A study synthesized several derivatives and assessed their antibacterial and antifungal activities. The most active derivatives exhibited enhanced potency compared to commercial antibiotics like Imipenem and Nystatin .
- Molecular Modeling : Molecular modeling studies indicated favorable binding interactions with bacterial enzymes, suggesting a strong potential for further development as an antibiotic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
